molecular formula C22H23N3O3 B2809444 N-cyclopentyl-2-[3-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide CAS No. 2097863-19-7

N-cyclopentyl-2-[3-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide

Cat. No. B2809444
CAS RN: 2097863-19-7
M. Wt: 377.444
InChI Key: JCYXTDZWIGDLCP-UHFFFAOYSA-N
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Description

“N-cyclopentyl-2-[3-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide” is a complex organic compound. It contains a cyclopentyl group (a cyclic hydrocarbon with a five-membered ring ), a 2-methylphenyl group (a phenyl group with a methyl substituent at the 2-position), and a tetrahydroquinazolin-1-yl group (a bicyclic compound containing a quinazoline core where the two nitrogen atoms are reduced ).


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopentyl group would form a five-membered ring, while the 2-methylphenyl group would contribute an aromatic ring to the structure. The tetrahydroquinazolin-1-yl group would add another bicyclic ring system .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The cyclopentyl group might undergo reactions typical of alkanes, such as combustion or halogenation. The 2-methylphenyl group, being aromatic, might undergo electrophilic aromatic substitution. The tetrahydroquinazolin-1-yl group could potentially undergo a variety of reactions, depending on the specific substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Facile Synthesis Approaches

Research indicates advancements in the synthesis of quinazoline derivatives. One study describes a high-yielding cyclisation process to produce (±)-crispine A, showcasing the versatility of quinazoline frameworks in synthetic chemistry (King, 2007).

Anticonvulsant Activity

Innovative derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide have shown promise in anticonvulsant activity studies. A comprehensive approach involving synthesis, in vivo, and in silico methods revealed compounds with significant potential for anticonvulsive action, leading to the identification of a leader compound for further research (El Kayal et al., 2019).

Corrosion Inhibition

Quinazoline derivatives have been explored as corrosion inhibitors for mild steel in acidic media. Studies demonstrate the effectiveness of these compounds in protecting against corrosion, with high inhibition efficiencies reported. The inhibition mechanism is attributed to the adsorption of quinazoline derivatives on the metal surface, highlighting the application of these compounds in industrial maintenance (Kumar et al., 2020).

Analgesic and Anti-inflammatory Activities

Quinazolinyl acetamides have been synthesized and tested for their analgesic and anti-inflammatory activities. One study found that these compounds, particularly 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide, exhibited potent activity, suggesting potential for development into new therapeutic agents (Alagarsamy et al., 2015).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

N-cyclopentyl-2-[3-(2-methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-15-8-2-6-12-18(15)25-21(27)17-11-5-7-13-19(17)24(22(25)28)14-20(26)23-16-9-3-4-10-16/h2,5-8,11-13,16H,3-4,9-10,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYXTDZWIGDLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-[3-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide

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